molecular formula C11H22Cl2N4 B2984448 4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride CAS No. 1955539-77-1

4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride

Cat. No.: B2984448
CAS No.: 1955539-77-1
M. Wt: 281.23
InChI Key: QOAAYVDXCHMMOI-UHFFFAOYSA-N
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Description

4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride is a synthetic compound that belongs to the class of triazole derivatives. The structure consists of a piperidine ring attached to a triazole ring substituted with an isopropyl group. This compound has garnered significant interest due to its versatile applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: : Condensation of propan-2-yl hydrazine with ethyl acetoacetate to form 5-(propan-2-yl)-1H-1,2,4-triazole.

  • Second Step: : Alkylation of the triazole with chloromethylpiperidine in the presence of a base like potassium carbonate to yield 4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine.

  • Third Step: : Conversion of the free base into dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production typically follows a similar synthetic route but scales up the process. Optimization of reaction conditions, such as solvent choice, temperature control, and efficient purification methods, ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to introduce functional groups like hydroxyl or carbonyl.

  • Reduction: : The triazole ring is relatively stable and less prone to reduction.

  • Substitution: : Reacts with electrophiles and nucleophiles at the piperidine and triazole rings.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Less commonly observed but could use hydrogenation conditions with appropriate catalysts.

  • Substitution: : Uses halogenating agents or nucleophiles like alkyl halides, depending on the desired substitution.

Major Products

  • Oxidation typically results in derivatives with additional oxygen-containing groups.

  • Substitution yields various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

In Chemistry

  • Used as a ligand in coordination chemistry due to the presence of nitrogen atoms in the triazole ring which can bind to metal centers.

In Biology

In Medicine

  • Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.

In Industry

  • Utility in the development of new materials with specific chemical properties for use in coatings, adhesives, and other applications.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[5-(Methyl)-1H-1,2,4-triazol-3-yl]methyl}piperidine

  • **4-{[5-(Phenyl)-1H-1,2,4-triazol-3-yl]methyl}piperidine

Uniqueness

The isopropyl substitution in 4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride differentiates it from its analogs, potentially altering its physical and chemical properties, including its solubility and reactivity. This uniqueness can lead to distinct biological activities and applications.

This intricate interplay of preparation methods, reactions, applications, and mechanisms makes this compound a fascinating subject of study in various scientific disciplines.

Properties

IUPAC Name

4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4.2ClH/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9;;/h8-9,12H,3-7H2,1-2H3,(H,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAAYVDXCHMMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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